![molecular formula C16H19FN4OS B11035932 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11035932.png)

2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

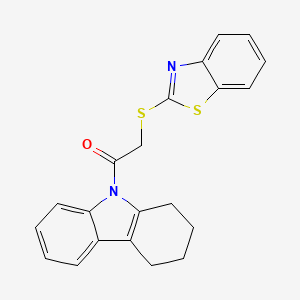

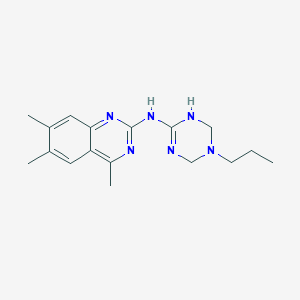

2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-Fluorbenzyl)acetamid ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, eine Cyclopropylgruppe und einen Fluorbenzylanteil umfasst. Aufgrund ihres Potenzials für biologische Aktivitäten und Anwendungen hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-Fluorbenzyl)acetamid umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter kontrollierten Bedingungen aus Hydrazinderivaten und geeigneten Alkylierungsmitteln synthetisiert werden.

Einführung der Cyclopropyl- und Ethylgruppen: Die Cyclopropyl- und Ethylgruppen können durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylhalogenide eingeführt werden.

Anlagerung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine Thiolierungsreaktion eingeführt, bei der ein geeignetes Thiolreagenz mit dem Triazolzwischenprodukt umgesetzt wird.

Bildung des Acetamids: Der letzte Schritt beinhaltet die Acylierung des Triazol-Sulfanylzwischenprodukts mit 4-Fluorbenzylamin, um die gewünschte Acetamidverbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung effizienter Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced through alkylation reactions using suitable alkyl halides.

Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the triazole intermediate.

Formation of the Acetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-fluorobenzylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-Fluorbenzyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was möglicherweise zur Reduktion des Triazolrings oder anderer funktioneller Gruppen führt.

Substitution: Nucleophile Substitutionsreaktionen können am Fluorbenzylanteil auftreten, wobei Nucleophile wie Amine oder Thiole das Fluoratom ersetzen können.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid

Nucleophile: Amine, Thiole

Hauptprodukte, die gebildet werden

Oxidationsprodukte: Sulfoxide, Sulfone

Reduktionsprodukte: Reduzierte Triazolderivate

Substitutionsprodukte: Amino- oder Thiol-substituierte Derivate

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Aufgrund seines Triazolananteils wird es hinsichtlich seines Potenzials als antimikrobielles und antifungizides Mittel untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorstufe für die Synthese anderer wertvoller Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-Fluorbenzyl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Es ist bekannt, dass der Triazolring bestimmte Enzyme inhibiert, indem er an ihre aktiven Zentren bindet und so deren normale Funktion stört. Darüber hinaus kann der Fluorbenzylanteil die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen, wodurch ihre Bioverfügbarkeit und Wirksamkeit erhöht werden.

Wirkmechanismus

The mechanism of action of 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the fluorobenzyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]essigsäure

- 5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-thiol

- (5-Amino-1H-1,2,4-triazol-3-yl)essigsäure

Einzigartigkeit

2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-Fluorbenzyl)acetamid zeichnet sich durch seine einzigartige Kombination funktioneller Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Fluorbenzylananteils erhöht seine Lipophilie und sein potenzielles bioaktives Profil, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C16H19FN4OS |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C16H19FN4OS/c1-2-14-19-20-16(21(14)13-7-8-13)23-10-15(22)18-9-11-3-5-12(17)6-4-11/h3-6,13H,2,7-10H2,1H3,(H,18,22) |

InChI-Schlüssel |

CQMURILHCVHMEU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN=C(N1C2CC2)SCC(=O)NCC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[2-(3,4-Dimethoxyphenyl)acetyl]piperazino}-2-butyn-1-one](/img/structure/B11035855.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11035859.png)

![N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11035865.png)

![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B11035868.png)

![4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035880.png)

![3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)

![dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035897.png)

![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11035898.png)

![N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)

![N~1~-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide](/img/structure/B11035908.png)

![Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035920.png)

![7-hydroxy-1-(pentan-3-yl)-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11035927.png)